6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzothiazole intermediate.
Attachment of the Trifluoromethylbenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group or other less electronegative substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets. It can serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of 6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,3-benzothiazole
- 6-Methyl-2-{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}-1,3-benzothiazole
- 6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperidin-1-yl}-1,3-benzothiazole
Uniqueness
Compared to similar compounds, 6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to the presence of both the trifluoromethylbenzoyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-13-5-6-16-17(11-13)28-19(24-16)26-9-7-25(8-10-26)18(27)14-3-2-4-15(12-14)20(21,22)23/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVURZHFXUZWPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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